molecular formula C21H26N2O3S B2426938 4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide CAS No. 941906-61-2

4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide

Cat. No. B2426938
CAS RN: 941906-61-2
M. Wt: 386.51
InChI Key: RAXVRKIXRBISIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

The compound can be synthesized by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .

Anti-inflammatory Applications

Sulfonamides, which this compound is a part of, are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections . They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

Antibacterial Applications

Sulfonamides are known for their antibacterial properties. They are used to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Treatment of Toxoplasmosis

Sulfadiazine, a sulfonamide drug, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Treatment of Glaucoma

Sulfonamides play a role in treating glaucoma, a condition that damages the eye’s optic nerve and can result in vision loss and blindness .

Diuretic Applications

Sulfonamides are used as diuretics, substances that promote diuresis, the increased production of urine .

Hypoglycemic Applications

Sulfonamides are used in the treatment of hypoglycemia, a condition characterized by an abnormally low level of blood sugar (glucose), your body’s main energy source .

Treatment of Thyroiditis

Sulfonamides are used in the treatment of thyroiditis, an inflammation of the thyroid gland .

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor for certain enzymes

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. If it behaves similarly to other sulfonamides, it could potentially interfere with the synthesis of folic acid in bacteria, inhibiting their growth .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If it acts as an enzyme inhibitor, it could potentially disrupt the normal function of cells, leading to various downstream effects .

properties

IUPAC Name

4-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-16-5-9-19(10-6-16)27(25,26)22-18-8-11-20-17(13-18)7-12-21(24)23(20)14-15(2)3/h5-6,8-11,13,15,22H,4,7,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXVRKIXRBISIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

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